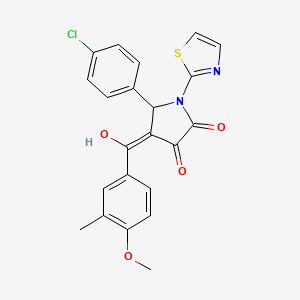![molecular formula C17H19F3N4O2 B5366097 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5366097.png)
1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane is a chemical compound that has gained much interest in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties that make it a valuable tool in the study of biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane involves the inhibition of enzymes through binding to their active sites. This compound has been shown to have a high affinity for the active sites of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, resulting in the inhibition of their enzymatic activity. It has also been suggested that this compound may act as a DNA intercalator, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, including neurotransmission, inflammation, and cell proliferation. It has also been suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane in lab experiments include its unique chemical properties, high potency, and selectivity for specific enzymes. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
The future directions for research on 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane include further studies on its potential applications in various fields, including cancer and viral diseases. Additionally, research on the potential side effects and toxicity of this compound is needed to fully understand its safety profile. Finally, the development of more efficient synthesis methods and derivatives of this compound may lead to the discovery of new and more potent compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane involves the reaction of furoic acid with 3,3,3-trifluoropropylamine, followed by the condensation of the resulting intermediate with 2-amino-4,6-dichloropyrimidine. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have antitumor and antiviral properties and has been studied for its potential use in cancer and viral diseases.
properties
IUPAC Name |
furan-2-yl-[4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)6-4-13-5-7-21-16(22-13)24-9-2-8-23(10-11-24)15(25)14-3-1-12-26-14/h1,3,5,7,12H,2,4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCVAAGTFJZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)C3=NC=CC(=N3)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5366066.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![methyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366086.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)
